An In-depth Technical Guide to (R)-5,6,7,8-Tetrahydroquinolin-8-amine: Physicochemical Properties and Synthetic Methodologies
An In-depth Technical Guide to (R)-5,6,7,8-Tetrahydroquinolin-8-amine: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic amine that serves as a crucial building block in medicinal chemistry and asymmetric synthesis. Its rigid structure and versatile functional group make it a valuable scaffold for the development of novel therapeutic agents and chiral ligands. This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, detailed experimental protocols for its synthesis and purification, and an exploration of its role in relevant biological pathways.
Physicochemical Properties
The physical and chemical properties of (R)-5,6,7,8-Tetrahydroquinolin-8-amine and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available, certain properties are predicted and should be considered as such.
Table 1: Physical and Chemical Properties of (R)-5,6,7,8-Tetrahydroquinolin-8-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | - |
| Appearance | Pale yellow oil | [1] |
| Boiling Point | 277.3 ± 28.0 °C (Predicted) | |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.93 ± 0.20 (Predicted) | |
| Specific Rotation [α]D22 | -20.8 (c 0.5, CH₂Cl₂) | [1] |
Table 2: Physical and Chemical Properties of (R)-5,6,7,8-Tetrahydroquinolin-8-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 1431726-92-9 | [2] |
| Molecular Formula | C₉H₁₃ClN₂ | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥95% | [2] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
Table 3: Spectroscopic Data for 5,6,7,8-Tetrahydroquinolin-8-amine and its Derivatives
| Spectroscopy | Data | Source |
| ¹H NMR (CDCl₃) | δ: 8.39 (d, 1H), 7.36 (d, 1H), 7.04 (m, 1H), 4.00 (t, 1H), 2.88-2.67 (m, 2H), 2.18 (m, 1H), 2.03-1.62 (m, 5H) (for racemic mixture) | |
| ¹³C NMR (CDCl₃) | For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: δ = 157.23, 146.86, 136.89, 132.46, 121.86, 59.56, 34.26, 28.85, 27.82, 19.55 ppm | [1] |
| Mass Spectrometry (ESI) | For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: m/z calcd for C₁₀H₁₄N₂: 162.1, found 163.2 [M+1]⁺ | [1] |
| FTIR | For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹ | [1] |
Experimental Protocols
The synthesis of enantiomerically pure (R)-5,6,7,8-Tetrahydroquinolin-8-amine is a multi-step process that often involves the resolution of a racemic intermediate.
Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine
The following protocol is a representative synthesis starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol.
Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
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A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (e.g., Novozym 435, 0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether (i-Pr₂O) is stirred at 60 °C for 30 hours.[1]
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The reaction progress is monitored by HPLC using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed acetate.[1]
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Upon completion, the lipase and molecular sieves are removed by filtration through a pad of celite.[1]
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The filtrate is concentrated under reduced pressure.
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The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]
Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline
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(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in methanol (MeOH).[1]
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Potassium carbonate (K₂CO₃, 4 eq.) is added, and the mixture is stirred at room temperature for 2 hours.[1]
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The methanol is removed under vacuum.
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The residue is treated with water and extracted with ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[1]
Step 3: Conversion of (R)-5,6,7,8-tetrahydroquinolin-8-ol to (R)-8-azido-5,6,7,8-tetrahydroquinoline
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To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.) are added.[1]
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The mixture is stirred at room temperature for 30 minutes, followed by the addition of dimethyl sulfoxide (DMSO) and further stirring for 6 hours.[1]
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The reaction is quenched with water and extracted with a mixture of ethyl acetate and hexane.
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The organic phase is washed with water and brine, dried over Na₂SO₄, and concentrated.
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The crude product is purified by column chromatography on silica gel to afford (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]
Step 4: Reduction of (R)-8-azido-5,6,7,8-tetrahydroquinoline to (R)-5,6,7,8-Tetrahydroquinolin-8-amine
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(R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in anhydrous ethanol (EtOH).
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Palladium on carbon (Pd/C, 5 mol%) is added to the solution.
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The mixture is stirred under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.[1]
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The catalyst is removed by filtration through a celite pad.
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The filtrate is concentrated under vacuum to yield (R)-5,6,7,8-Tetrahydroquinolin-8-amine as a pale yellow oil.[1]
